8-Bromo-3'-deoxy-3'-fluoroguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-3’-deoxy-3’-fluoroguanosine: is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits anticancer mechanisms through the inhibition of DNA synthesis and induction of apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3’-deoxy-3’-fluoroguanosine involves the bromination and fluorination of guanosine derivatives. The reaction conditions typically include the use of brominating agents such as N-bromosuccinimide and fluorinating agents like diethylaminosulfur trifluoride. The reactions are carried out under controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the final product .
Industrial Production Methods: Industrial production of 8-Bromo-3’-deoxy-3’-fluoroguanosine follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromo-3’-deoxy-3’-fluoroguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the guanine base.
Reduction: Reduction reactions can modify the bromine and fluorine substituents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and thiols.
Major Products Formed: The major products formed from these reactions include various derivatives of 8-Bromo-3’-deoxy-3’-fluoroguanosine with modified functional groups, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
8-Bromo-3’-deoxy-3’-fluoroguanosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other nucleoside analogs and derivatives.
Biology: The compound is studied for its effects on DNA synthesis and repair mechanisms.
Medicine: It has potential applications in cancer therapy due to its antitumor activity. It is also being investigated for its antiviral properties against viruses such as herpes simplex and human immunodeficiency virus (HIV).
Wirkmechanismus
The mechanism of action of 8-Bromo-3’-deoxy-3’-fluoroguanosine involves its incorporation into DNA during replication. This incorporation leads to the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in DNA replication, such as DNA polymerase, and disrupts the normal function of these enzymes, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
- 8-Bromo-2’-deoxyguanosine
- 3’-Deoxy-3’-fluoroguanosine
- 8-Fluoro-3’-deoxyguanosine
Comparison: 8-Bromo-3’-deoxy-3’-fluoroguanosine is unique due to the presence of both bromine and fluorine substituents on the guanine base. This dual substitution enhances its biological activity and specificity compared to other similar compounds. The combination of these substituents provides a balance between stability and reactivity, making it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C10H11BrFN5O4 |
---|---|
Molekulargewicht |
364.13 g/mol |
IUPAC-Name |
2-amino-8-bromo-9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11BrFN5O4/c11-9-14-4-6(15-10(13)16-7(4)20)17(9)8-5(19)3(12)2(1-18)21-8/h2-3,5,8,18-19H,1H2,(H3,13,15,16,20)/t2-,3-,5-,8-/m1/s1 |
InChI-Schlüssel |
DAPLYTKKVZTKEF-YOUMAJLPSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)F)O |
Kanonische SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.